Sodium octyl phosphonate

Catalog No.
S14271601
CAS No.
38304-28-8
M.F
C8H17Na2O3P
M. Wt
238.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium octyl phosphonate

CAS Number

38304-28-8

Product Name

Sodium octyl phosphonate

IUPAC Name

disodium;octyl-dioxido-oxo-λ5-phosphane

Molecular Formula

C8H17Na2O3P

Molecular Weight

238.17 g/mol

InChI

InChI=1S/C8H19O3P.2Na/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2

InChI Key

KBQXYXLZUWULEL-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCP(=O)([O-])[O-].[Na+].[Na+]

Sodium octyl phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octyl alkyl chain. Its chemical structure is represented as C8H17O3P\text{C}_8\text{H}_{17}\text{O}_3\text{P} and it is commonly utilized in various industrial applications due to its surfactant properties and ability to chelate metal ions. The compound is known for its effectiveness in stabilizing emulsions and reducing surface tension, making it valuable in formulations requiring both hydrophilic and hydrophobic interactions.

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of phosphonic acid derivatives. This reaction can be catalyzed by sodium hydroxide or hydrochloric acid.
  • Oxidation: Sodium octyl phosphonate can be oxidized to yield higher oxidation state phosphorus compounds, utilizing oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, where it reacts with various nucleophiles like amines or alcohols.

These reactions highlight the compound's versatility in chemical synthesis and its potential for further functionalization.

Sodium octyl phosphonate exhibits notable biological activities, particularly in antiviral applications. Research has shown that phosphonates, including sodium octyl phosphonate, possess antiviral properties against a range of DNA and RNA viruses. They have demonstrated efficacy in inhibiting viral replication in various cellular models, making them candidates for therapeutic development . Additionally, these compounds have shown cytostatic effects against certain cancer cell lines, indicating potential applications in oncology .

The synthesis of sodium octyl phosphonate can be accomplished through several methods:

  • Reaction with Phosphorus Trichloride: Octyl alcohol reacts with phosphorus trichloride to form octyl phosphonochloridate, which is then hydrolyzed to produce sodium octyl phosphonate.
  • Alternative Methods: Other synthetic routes include the use of 1-bromoctane and triethyl phosphate under controlled temperatures and conditions. This method often involves multiple steps including heating and extraction processes to achieve high yields and purity .
  • Industrial Production: In industrial settings, batch reactors are employed to optimize reaction conditions, enhancing yield and minimizing byproducts. The use of catalysts can significantly improve the efficiency of the synthesis process.

Sodium octyl phosphonate finds diverse applications across various industries:

  • Surfactants: It serves as a surfactant in detergents and cleaning products due to its ability to lower surface tension and stabilize emulsions.
  • Corrosion Inhibitors: The compound is effective in preventing metal corrosion by chelating metal ions and forming protective layers on surfaces .
  • Antiviral Agents: Its biological activity makes it a candidate for antiviral drug development, particularly against viral infections .
  • Agricultural Chemicals: Sodium octyl phosphonate is used in formulations for agricultural applications, enhancing the efficacy of pesticides and fertilizers through improved solubility and absorption.

Studies on sodium octyl phosphonate's interactions reveal its ability to bind with various metal ions, which enhances its effectiveness as a corrosion inhibitor. The chelation process involves the formation of stable complexes that protect metal surfaces from degradation. Additionally, its surfactant properties allow it to interact favorably with both hydrophilic and hydrophobic substances, making it suitable for use in complex formulations that require stability across different phases .

Sodium octyl phosphonate shares structural similarities with other organophosphorus compounds but is unique due to its specific alkyl chain length. Here are some comparable compounds:

Compound NameStructure/PropertiesUnique Features
Sodium dodecyl sulfateLonger alkyl chain (dodecyl)Stronger surfactant properties due to longer chain
Sodium hexyl phosphonateShorter alkyl chain (hexyl)Less effective as a surfactant compared to octyl
Phosphonic acid derivativesVarious structures with different alkyl chainsVarying acidity and coordination properties

Sodium octyl phosphonate's uniqueness lies in its balanced hydrophilic-hydrophobic properties, which make it particularly effective for applications requiring both surfactant capabilities and metal ion chelation . This balance enhances its performance in formulations where stability and efficacy are crucial.

Hydrogen Bond Acceptor Count

3

Exact Mass

238.07106996 g/mol

Monoisotopic Mass

238.07106996 g/mol

Heavy Atom Count

14

General Manufacturing Information

Phosphonic acid, P-octyl-, sodium salt (1:2): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-10-2024

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